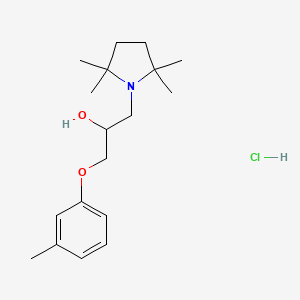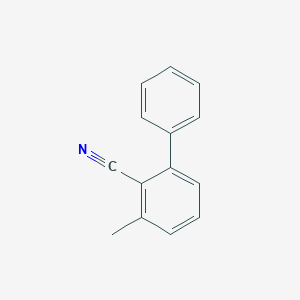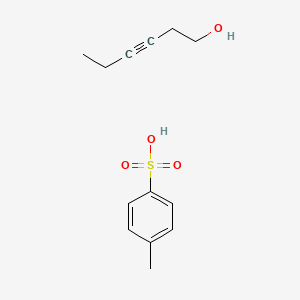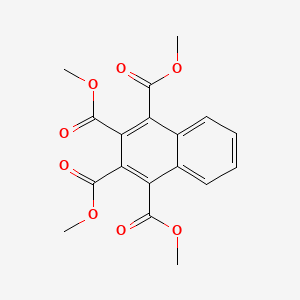
Tetramethyl 1,2,3,4-naphthalenetetracarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetramethyl 1,2,3,4-naphthalenetetracarboxylate is an organic compound with the molecular formula C18H16O8 It is a derivative of naphthalene, where four carboxyl groups are esterified with methanol
準備方法
Synthetic Routes and Reaction Conditions: Tetramethyl 1,2,3,4-naphthalenetetracarboxylate can be synthesized through the esterification of 1,2,3,4-naphthalenetetracarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity reagents and controlled reaction environments ensures the production of high-quality this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of this compound can yield the corresponding alcohols.
Substitution: The ester groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: 1,2,3,4-naphthalenetetracarboxylic acid.
Reduction: this compound alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
Tetramethyl 1,2,3,4-naphthalenetetracarboxylate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of polymers and as an intermediate in the synthesis of dyes and pigments.
作用機序
The mechanism by which tetramethyl 1,2,3,4-naphthalenetetracarboxylate exerts its effects depends on its specific application. In biological systems, it may interact with cellular components through hydrogen bonding and hydrophobic interactions. Its ester groups can undergo hydrolysis, releasing active carboxylic acids that can interact with various molecular targets and pathways.
類似化合物との比較
Tetramethyl 1,2,3,4-cyclobutanetetracarboxylate: Similar in structure but with a cyclobutane ring instead of a naphthalene ring.
Tetramethyl 1,4,5,8-tetrahydro-2,3,6,7-naphthalenetetracarboxylate: Similar but with hydrogenated naphthalene rings.
Uniqueness: Tetramethyl 1,2,3,4-naphthalenetetracarboxylate is unique due to its rigid naphthalene core, which imparts specific electronic and steric properties. This makes it particularly useful in applications requiring stable and well-defined molecular structures.
特性
CAS番号 |
36063-07-7 |
|---|---|
分子式 |
C18H16O8 |
分子量 |
360.3 g/mol |
IUPAC名 |
tetramethyl naphthalene-1,2,3,4-tetracarboxylate |
InChI |
InChI=1S/C18H16O8/c1-23-15(19)11-9-7-5-6-8-10(9)12(16(20)24-2)14(18(22)26-4)13(11)17(21)25-3/h5-8H,1-4H3 |
InChIキー |
WJUUSKXVCZGLRD-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C(=C(C2=CC=CC=C21)C(=O)OC)C(=O)OC)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


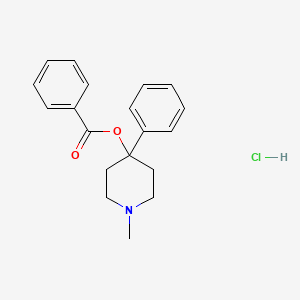

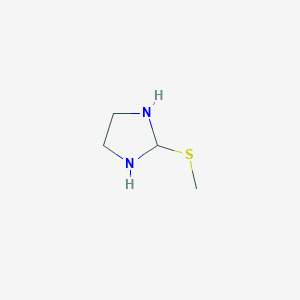
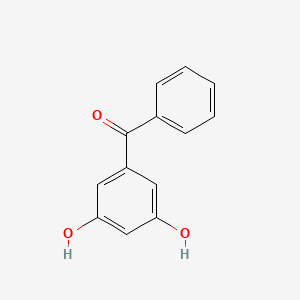
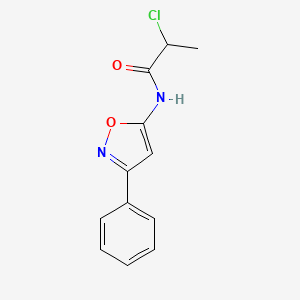

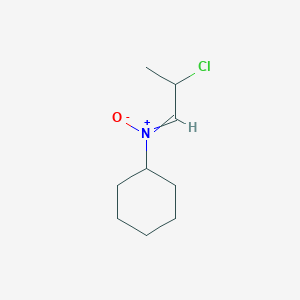



![1H-[1]benzofuro[3,2-c]pyrazole](/img/structure/B14665298.png)
